1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-
Description
The compound “1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-” is a substituted pyrrole derivative featuring a sulfonyl group at the 1-position and a 4,4-dimethoxy-1-oxobutyl moiety at the 3-position. Pyrroles are aromatic heterocycles with significant applications in medicinal chemistry and materials science due to their electron-rich nature and ability to participate in diverse reactions.
Properties
CAS No. |
144024-31-7 |
|---|---|
Molecular Formula |
C17H21NO5S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4,4-dimethoxy-1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]butan-1-one |
InChI |
InChI=1S/C17H21NO5S/c1-13-4-6-15(7-5-13)24(20,21)18-11-10-14(12-18)16(19)8-9-17(22-2)23-3/h4-7,10-12,17H,8-9H2,1-3H3 |
InChI Key |
FSEOAFCJZZTKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCC(OC)OC |
Origin of Product |
United States |
Biological Activity
Antimicrobial Activity
Pyrrole-containing compounds have shown promising antimicrobial properties. While specific data for 1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]- is not available, related compounds have demonstrated antibacterial effects . For instance, pyrrole-ligated 1,3,4-oxadiazoles have shown activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii .
Anticancer Potential
Many heterocyclic compounds containing pyrrole moieties have been investigated for their anticancer properties. The presence of the pyrrole ring in 1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]- suggests it may possess similar activities, although specific studies are needed to confirm this hypothesis .
Anti-inflammatory and Antioxidant Properties
Pyrrole-containing compounds have demonstrated anti-inflammatory and antioxidant activities in various studies. The structural features of 1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]- indicate it may exhibit similar properties, but further research is required to validate this assumption .
Research Gaps and Future Directions
To fully elucidate the biological activity of 1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-, the following studies should be conducted:
- In vitro screening against a panel of bacterial strains to determine its antimicrobial spectrum.
- Cytotoxicity assays using various cancer cell lines to assess potential anticancer activity.
- Evaluation of anti-inflammatory effects using cellular models of inflammation.
- Assessment of antioxidant capacity through standard assays such as DPPH and ABTS.
Structural Activity Relationship (SAR) Considerations
Based on the structure of 1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-, the following SAR considerations may influence its biological activity:
- The pyrrole ring is likely to play a crucial role in any observed biological effects.
- The sulfonyl group attached to the pyrrole nitrogen may impact cell membrane permeability.
- The dimethoxy group could affect the compound's lipophilicity and binding to potential targets.
- The oxobutyl side chain may influence the molecule's overall reactivity and interactions with biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and structurally related pyrrole derivatives:
*Note: The molecular formula and molar mass of the target compound are inferred based on substituent analysis, as explicit data were unavailable in the evidence.
Physicochemical Properties
- Solubility : The dimethoxy-oxobutyl group in the target compound likely increases polarity and aqueous solubility compared to nitro- or halogenated analogs .
- Melting Points : Sulfonylated derivatives (e.g., ) exhibit higher melting points (>300°C) due to strong intermolecular forces, as observed in palladium-catalyzed products in .
Research Findings and Limitations
- Comparisons rely on structural analogs.
- Contradictions : emphasizes oxidative coupling for pyrrole functionalization, while uses cross-coupling; these methods may yield divergent regioisomers .
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